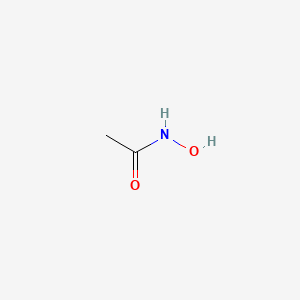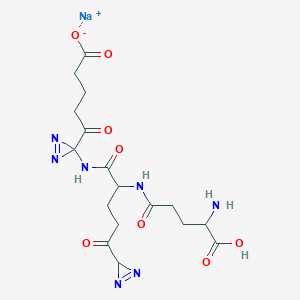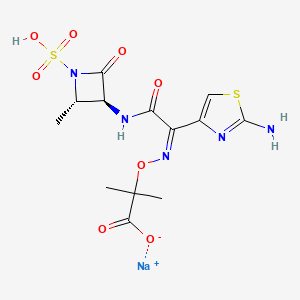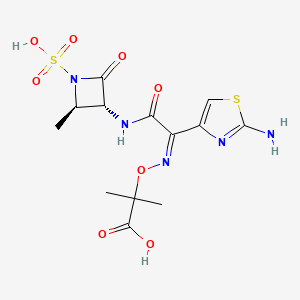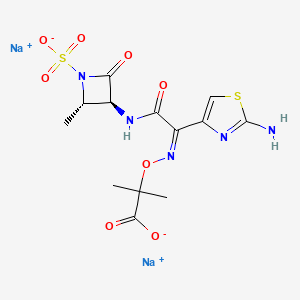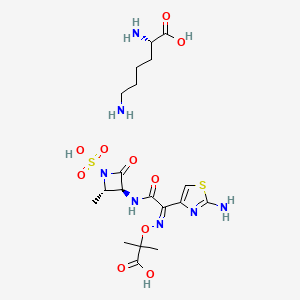
ベンゼチミド塩酸塩
概要
説明
Benzetimide Hydrochloride is a muscarinic acetylcholine receptor antagonist that has been used to treat neuroleptic-induced parkinsonism . It is the hydrochloride salt form of benzetimide, a compound known for its strong central and peripheral anticholinergic effects . The molecular formula of Benzetimide Hydrochloride is C23H27ClN2O2, and it has a molecular weight of 398.93 g/mol .
科学的研究の応用
Benzetimide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving muscarinic acetylcholine receptors.
Biology: It is employed in research on neuroleptic-induced parkinsonism and other neurological disorders.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions like parkinsonism.
Industry: It is used in the development of new anticholinergic drugs and other pharmaceutical applications
作用機序
Benzetimide Hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors and blocking the actions of endogenous acetylcholine . This antagonistic action prevents the activation of these receptors, leading to a reduction in cholinergic activity. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine-mediated signaling .
Similar Compounds:
Dexetimide: The (-)-enantimorph of benzetimide, also used as a muscarinic antagonist.
Dioxatrine: Another muscarinic antagonist with similar properties.
Uniqueness: Benzetimide Hydrochloride is unique due to its specific binding affinity and selectivity for muscarinic acetylcholine receptors. Its strong central and peripheral anticholinergic effects make it particularly effective in treating neuroleptic-induced parkinsonism .
Safety and Hazards
Benzetimide hydrochloride is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility .
生化学分析
Biochemical Properties
Benzetimide hydrochloride interacts primarily with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various cellular responses to the neurotransmitter acetylcholine. By binding to these receptors, benzetimide hydrochloride inhibits their activation, thereby modulating neurotransmission and reducing symptoms associated with excessive cholinergic activity . The compound’s interaction with mAChRs is characterized by its high affinity and specificity, making it an effective antagonist in biochemical reactions.
Cellular Effects
Benzetimide hydrochloride exerts significant effects on various cell types, particularly those involved in the nervous system. By inhibiting muscarinic acetylcholine receptors, it reduces the excitatory effects of acetylcholine on neurons, leading to decreased neuronal firing and modulation of neurotransmitter release. This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzetimide hydrochloride can alter the expression of genes involved in neurotransmitter synthesis and degradation, as well as impact metabolic pathways related to energy production and utilization .
Molecular Mechanism
The molecular mechanism of benzetimide hydrochloride involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, benzetimide hydrochloride can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing cellular function. The compound’s ability to inhibit receptor activation and enzyme activity underlies its therapeutic effects in conditions like neuroleptic-induced parkinsonism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzetimide hydrochloride can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that benzetimide hydrochloride can maintain its efficacy in reducing cholinergic activity, but prolonged exposure may lead to adaptive changes in cellular function. For example, cells may upregulate the expression of muscarinic receptors or other compensatory mechanisms to counteract the inhibitory effects of the compound .
Dosage Effects in Animal Models
The effects of benzetimide hydrochloride in animal models are dose-dependent. At low doses, the compound effectively reduces cholinergic activity without causing significant adverse effects. At higher doses, benzetimide hydrochloride can induce toxic effects, such as excessive inhibition of neurotransmission, leading to symptoms like sedation, impaired motor function, and autonomic dysregulation. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Benzetimide hydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, and choline acetyltransferase, which synthesizes acetylcholine. By modulating the activity of these enzymes, benzetimide hydrochloride can influence the levels of acetylcholine and other metabolites in the nervous system. This can affect metabolic flux and the overall balance of neurotransmitter activity .
Transport and Distribution
Within cells and tissues, benzetimide hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as lipid solubility, binding affinity, and the presence of specific transporters. These factors determine its localization and concentration within different tissues .
Subcellular Localization
Benzetimide hydrochloride is primarily localized in cellular compartments where muscarinic acetylcholine receptors are abundant, such as the plasma membrane and certain intracellular organelles. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects. Additionally, post-translational modifications and targeting signals may direct benzetimide hydrochloride to specific compartments, enhancing its efficacy and specificity in modulating cholinergic activity .
準備方法
Synthetic Routes and Reaction Conditions: Benzetimide Hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-4-piperidone with phenylacetic acid, followed by cyclization and subsequent conversion to the hydrochloride salt . The reaction typically involves the use of solvents such as ethanol and dichloromethane, and the reaction mixture is stirred for several hours at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of Benzetimide Hydrochloride involves similar steps but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and column chromatography .
化学反応の分析
Types of Reactions: Benzetimide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
特性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
| Record name | Benzetimide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5633-14-7 | |
| Record name | Benzetimide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzetimide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZETIMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




